3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the empirical formula C13H17N3O . It has a molecular weight of 231.29 . This compound is a metabolite of the long-acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be represented by the SMILES stringO=C1NCN(c2ccccc2)C13CCNCC3
. The InChI representation is 1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17)
. Physical And Chemical Properties Analysis
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one has a melting point of 188-191 °C . It should be stored at a temperature of 2-8°C . The compound is ≥96.0% pure as determined by HPLC .Scientific Research Applications
Neuroleptic Metabolite Research
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: is identified as a metabolite of the long-acting neuroleptic agent Fluspirilene . This compound is also a basic metabolite formed from butyrophenone-type agents. The study of its pharmacokinetics and metabolism can provide insights into the efficacy and safety of related neuroleptic drugs.
Cardioprotection Mechanisms
This compound has been studied for its role in inhibiting permeability transition pores through a FO-ATP synthase c subunit Glu119-independent mechanism . This is significant in preventing side effects related to Oligomycin A, offering a potential therapeutic approach against cardiac reperfusion injury.
Dopaminergic and Serotonergic Binding Studies
The binding properties of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one to dopaminergic D2 and serotonergic S2 receptors have been characterized . This research is crucial for understanding the ontogeny and function of these receptors in the brain, which has implications for neurological and psychiatric disorders.
Analgesic Potential
Derivatives of this compound have shown allodynic efficacy in models of inflammatory pain . This suggests that 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one could be a lead compound for the development of new analgesics, particularly for treating chronic pain conditions.
Mu Receptor Activation in Pain Management
Studies indicate that activation of peripheral mu receptors produces antihyperalgesic effects . As such, 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one could be instrumental in developing treatments that target mu receptors for pain relief without central nervous system side effects.
Ischemia Reperfusion Injury (IRI) Research
The compound’s ability to modulate ATP synthase activity and its role in ischemia reperfusion injury has been a subject of research . Understanding how it interacts with the c subunit of ATP synthase could lead to new interventions for conditions caused by IRI.
Future Directions
The future research directions for 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one are not clear from the available information. Given its relation to Fluspirilene , it could potentially be of interest in the field of neuropsychiatric drug research. Further studies are needed to explore its potential applications and mechanisms of action.
properties
IUPAC Name |
3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)15-10-16(12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAAQXNIHFKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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